molecular formula C20H20N4O B2938516 1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea CAS No. 899753-32-3

1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea

Cat. No.: B2938516
CAS No.: 899753-32-3
M. Wt: 332.407
InChI Key: YPDFICJBQSUJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. It is characterized by the presence of two indole moieties connected through a urea linkage. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 2-(2-methyl-1H-indol-1-yl)ethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moieties can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The urea linkage can undergo nucleophilic substitution reactions with reagents like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced urea derivatives.

    Substitution: Substituted urea compounds with different functional groups.

Scientific Research Applications

1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The indole moieties can bind to proteins and enzymes, modulating their activity. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-yl)-3-(2-(1H-indol-1-yl)ethyl)urea: Lacks the methyl group on the indole moiety.

    1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)propyl)urea: Contains a propyl group instead of an ethyl group.

Uniqueness

1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea is unique due to the presence of two indole moieties with specific substitutions, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-[2-(2-methylindol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-14-12-15-6-2-5-9-19(15)24(14)11-10-21-20(25)23-18-13-22-17-8-4-3-7-16(17)18/h2-9,12-13,22H,10-11H2,1H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDFICJBQSUJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.